

A Technical Guide to the History of Halogenated Alkane Research

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Compound of Interest

Compound Name: 2,3-Dichlorooctane

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Introduction

The history of halogenated alkanes is a compelling narrative of scientific innovation, industrial application, and profound environmental discovery. From their initial synthesis in the late 19th and early 20th centuries to their widespread use as refrigerants, anesthetics, and propellants, these compounds have significantly impacted modern life. However, this history is also marked by the critical discovery of their detrimental effects on the stratospheric ozone layer, leading to unprecedented international environmental regulation. This technical guide provides an in-depth exploration of the core research milestones, experimental methodologies, and the evolution of our understanding of halogenated alkanes, tailored for a scientific audience.

Early Synthesis and Industrial Applications

The journey into halogenated alkane research began with early synthetic explorations. Chloroethane was first produced in the 15th century, but systematic synthesis methods for a broader range of these compounds were developed in the 19th century, in step with the burgeoning field of organic chemistry.^[1] Key versatile methods included the addition of halogens to alkenes, hydrohalogenation of alkenes, and the conversion of alcohols to alkyl halides.^[1]

A pivotal moment in the commercial history of halogenated alkanes was the invention of chlorofluorocarbons (CFCs). In 1928, Thomas Midgley, Jr. of General Motors synthesized the

first CFCs as safer, non-toxic, and non-flammable alternatives to existing refrigerants like ammonia and sulfur dioxide.[2][3] This led to a collaboration with DuPont to mass-produce these compounds under the trade name Freon.[2] By 1935, millions of refrigerators in the United States were using Freon-12 (CFC-12).[2] The applications of CFCs rapidly expanded to include propellants for aerosol sprays, paints, and hair conditioners, as well as blowing agents for plastic foams.[2]

Another significant application of halogenated alkanes emerged in the field of medicine. Following the use of chloroform as an early anesthetic, which was later found to have toxic side effects, research into safer alternatives led to the development of halogenated ethers and alkanes.[4] Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), synthesized in 1951, became a widely used and effective anesthetic agent.[5]

The Turning Point: Environmental Impact and the Ozone Crisis

For decades, the chemical inertness of CFCs was considered a major advantage, contributing to their safety and versatility. However, this very stability proved to be their environmental downfall. In 1974, F. Sherwood Rowland and Mario J. Molina published a groundbreaking paper in *Nature* proposing that CFCs, being inert in the troposphere, could drift into the stratosphere.[6][7] There, they would be broken down by intense solar ultraviolet radiation, releasing chlorine atoms.[6] Rowland and Molina hypothesized that these chlorine atoms could then catalytically destroy ozone molecules, which form a protective layer that shields the Earth from harmful UV radiation.[6][8]

This hypothesis, initially met with skepticism from the chemical industry, spurred a wave of atmospheric research.[9] Subsequent laboratory experiments and atmospheric measurements confirmed the Rowland-Molina hypothesis.[9] The discovery of the Antarctic ozone hole in 1985 by British scientists provided stark evidence of the dramatic impact of these compounds.[10]

The global scientific consensus on the threat posed by CFCs led to unprecedented international cooperation. The Montreal Protocol on Substances that Deplete the Ozone Layer was signed in 1987, mandating a phase-out of the production and consumption of CFCs and other ozone-depleting substances (ODS).[11] This treaty has been hailed as one of the most

successful international environmental agreements in history, leading to a gradual recovery of the ozone layer.[\[12\]](#)

The Search for Alternatives: HCFCs, HFCs, and HFOs

The phase-out of CFCs necessitated the development of alternative compounds. Hydrochlorofluorocarbons (HCFCs) were introduced as transitional replacements. While they have a lower ozone depletion potential (ODP) than CFCs, they still contribute to ozone depletion and were also slated for phase-out under subsequent amendments to the Montreal Protocol.[\[13\]](#)

Hydrofluorocarbons (HFCs) were then developed as the next generation of replacements. HFCs do not contain chlorine and therefore have an ODP of zero.[\[14\]](#) However, it was later discovered that HFCs are potent greenhouse gases with high global warming potentials (GWPs).[\[14\]](#) This led to the Kigali Amendment to the Montreal Protocol in 2016, which aims to phase down the production and consumption of HFCs.[\[11\]](#)

The latest generation of replacements includes hydrofluoroolefins (HFOs), which have very low GWPs and short atmospheric lifetimes.[\[15\]](#)

Halogenated Alkanes in Modern Research and Drug Development

The study of halogenated alkanes continues to be an active area of research, particularly in the fields of toxicology and drug development. The insertion of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and membrane permeability.[\[16\]](#)[\[17\]](#) A significant number of drugs and drug candidates in clinical development are halogenated structures.[\[16\]](#)

However, the potential toxicity of halogenated compounds remains a key consideration. Research into their mechanisms of toxicity, including hepatotoxicity and cardiotoxicity, is crucial for the development of safe and effective pharmaceuticals.[\[18\]](#)[\[19\]](#)

Data Presentation

Table 1: Timeline of Key Discoveries in Halogenated Alkane Research

Year	Discovery/Event	Researchers/Organization	Significance
1890s	Pioneered the synthesis of CFCs.	Frédéric Swarts	Laid the groundwork for future development.
1928	First synthesis of a chlorofluorocarbon (CFC).	Thomas Midgley, Jr. (General Motors)	Led to the development of Freon and widespread use as a refrigerant. [2] [3]
1930	Commercial production of Freon begins.	Kinetic Chemical Company (DuPont & GM)	Marked the start of large-scale industrial use of CFCs. [2]
1951	Synthesis of the anesthetic halothane.	C. W. Suckling (ICI)	Introduced a safer and more effective anesthetic. [5]
1974	Rowland-Molina hypothesis published.	F. Sherwood Rowland & Mario J. Molina	First to propose that CFCs could deplete the ozone layer. [6] [7]
1985	Discovery of the Antarctic ozone hole.	British Antarctic Survey	Provided dramatic evidence of ozone depletion. [10]
1987	Montreal Protocol on Substances that Deplete the Ozone Layer signed.	United Nations	International agreement to phase out ozone-depleting substances. [11]
2016	Kigali Amendment to the Montreal Protocol adopted.	United Nations	Agreement to phase down the use of hydrofluorocarbons (HFCs). [11]

Table 2: Properties of Selected Halogenated Alkanes

Compound	Formula	Common Name/Use	Ozone Depletion Potential (ODP)	Global Warming Potential (GWP, 100-year)	Atmospheric Lifetime (years)
Dichlorodifluoromethane	CCl_2F_2	CFC-12, Freon-12 (Refrigerant)	1	10,900	102
Trichlorofluoromethane	CCl_3F	CFC-11, Freon-11 (Blowing Agent)	1	4,750	52
Chlorodifluoromethane	CHClF_2	HCFC-22 (Refrigerant)	0.055	1,810	12
1,1,1,2-Tetrafluoroethane	CH_2FCF_3	HFC-134a (Refrigerant)	0	1,430	14
2-Bromo-2-chloro-1,1,1-trifluoroethane	$\text{C}_2\text{HBrClF}_3$	Halothane (Anesthetic)	~0.5	~500	~1

Experimental Protocols

Synthesis of Dichlorodifluoromethane (Freon-12) - Midgley's Method (1930s)

Objective: To synthesize dichlorodifluoromethane from carbon tetrachloride.

Materials:

- Carbon tetrachloride (CCl_4)

- Antimony trifluoride (SbF_3)
- Chlorine (Cl_2) (as a catalyst promoter)
- Reaction vessel capable of withstanding pressure
- Heating and cooling apparatus
- Purification train (for removal of HCl and unreacted starting materials)

Procedure:

- A mixture of carbon tetrachloride and antimony trifluoride is placed in the reaction vessel. A small amount of chlorine is added to activate the catalyst.
- The reaction vessel is sealed and heated. The reaction proceeds via a halogen exchange mechanism (Swarts reaction).
- The products, a mixture of dichlorodifluoromethane (CCl_2F_2) and trichlorofluoromethane (CCl_3F), along with hydrogen chloride (HCl) as a byproduct, are passed through a purification train.
- The purification train typically consists of a water wash to remove HCl , followed by a concentrated sulfuric acid wash to remove any remaining water.
- The purified gas mixture is then fractionally distilled to separate the CCl_2F_2 from CCl_3F and any unreacted CCl_4 .

Reaction: $2 \text{CCl}_4 + \text{SbF}_3 \rightarrow \text{CCl}_2\text{F}_2 + \text{CCl}_3\text{F} + \text{SbCl}_3$

Rowland and Molina's Experiment on CFC Photolysis (Conceptual Laboratory Protocol)

Objective: To demonstrate that CFCs are photolyzed by stratospheric UV radiation, releasing chlorine atoms which then catalytically destroy ozone.

Materials:

- A specific chlorofluorocarbon (e.g., CCl_3F , CCl_2F_2)
- Ozone (O_3)
- A source of ultraviolet (UV) radiation with wavelengths corresponding to those found in the stratosphere (below 220 nm)
- A reaction chamber transparent to UV radiation (e.g., quartz)
- A method for detecting the concentrations of reactants and products (e.g., mass spectrometry, UV-Vis spectroscopy)

Procedure:

- Part 1: CFC Photolysis:
 - Introduce a known concentration of the CFC into the reaction chamber.
 - Expose the chamber to UV radiation of the appropriate wavelength.
 - Monitor the concentration of the CFC over time. A decrease in concentration indicates photolysis.
 - Use a detection method capable of identifying the photolysis products, specifically chlorine atoms ($\text{Cl}\cdot$) or radicals containing chlorine.
- Part 2: Ozone Destruction:
 - Introduce a known concentration of ozone into a separate or the same reaction chamber.
 - Introduce a source of chlorine atoms (either from the photolysis of a CFC in situ or from another source).
 - Monitor the concentration of ozone over time. A rapid decrease in ozone concentration in the presence of chlorine atoms demonstrates its catalytic destruction.
 - Monitor for the formation of chlorine monoxide ($\text{ClO}\cdot$) as an intermediate in the catalytic cycle.

Key Reactions:

- Photolysis: $\text{CCl}_3\text{F} + h\nu (\lambda < 220 \text{ nm}) \rightarrow \cdot\text{CCl}_2\text{F} + \text{Cl}\cdot$
- Ozone Destruction:
 - $\text{Cl}\cdot + \text{O}_3 \rightarrow \text{ClO}\cdot + \text{O}_2$
 - $\text{ClO}\cdot + \text{O} \rightarrow \text{Cl}\cdot + \text{O}_2$
 - Net: $\text{O}_3 + \text{O} \rightarrow 2\text{O}_2$

Fujiwara Test for the Detection of Halogenated Hydrocarbons

Objective: To qualitatively detect the presence of certain halogenated hydrocarbons.

Materials:

- Sample suspected of containing a halogenated hydrocarbon
- Pyridine
- Sodium hydroxide solution (e.g., 20%)
- Test tubes
- Water bath

Procedure:

- Place 1 mL of the sample solution (or a protein-free filtrate of a biological sample) into a test tube.[\[14\]](#)
- Add 1 mL of 20% sodium hydroxide solution.[\[14\]](#)
- Carefully overlay the aqueous layer with 1 mL of pyridine.[\[14\]](#)
- Place the test tube in a boiling water bath.[\[14\]](#)

- Observe for a color change in the pyridine layer. A pink to red color indicates a positive test for the presence of certain halogenated hydrocarbons.[\[14\]](#)

Ames Test for Mutagenicity of Halogenated Alkanes

Objective: To assess the mutagenic potential of a halogenated alkane using a bacterial reverse mutation assay.

Materials:

- Tester strains of *Salmonella typhimurium* that are auxotrophic for histidine (e.g., TA98, TA100). These strains have a mutation in the gene required to synthesize histidine and cannot grow on a histidine-deficient medium.
- Minimal glucose agar plates (lacking histidine).
- Top agar (containing a trace amount of histidine to allow for a few initial cell divisions).
- The halogenated alkane to be tested, dissolved in a suitable solvent (e.g., DMSO).
- S9 fraction (a rat liver extract containing metabolic enzymes, used to test for metabolites that may be mutagenic).
- Positive and negative controls.

Procedure:

- To a tube of molten top agar, add the *Salmonella* tester strain, the test compound at various concentrations, and (if required) the S9 fraction.[\[20\]](#)[\[21\]](#)
- Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.[\[20\]](#)
- Incubate the plates at 37°C for 48-72 hours.[\[20\]](#)
- Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow in the absence of histidine).

- A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[21]

Assessment of Cardiac Sensitization Potential

Objective: To determine if a volatile halogenated alkane can sensitize the heart to epinephrine, leading to arrhythmias.

Materials:

- Test animal (historically, dogs have been used).
- Inhalation exposure system to deliver a precise concentration of the test compound.
- Electrocardiogram (ECG) monitoring equipment.
- Epinephrine solution for intravenous injection.

Procedure (based on the Reinhardt et al. protocol):

- The conscious animal is fitted with a mask for inhalation of the test compound.[10]
- A baseline ECG is recorded.
- A control intravenous injection of epinephrine is administered to ensure it does not cause arrhythmias on its own.[10]
- The animal inhales a specific concentration of the test compound for a set period (e.g., 10 minutes).[10]
- During the exposure period, a challenge injection of epinephrine is administered.[10]
- The ECG is continuously monitored for the development of cardiac arrhythmias. The occurrence of serious arrhythmias indicates a positive cardiac sensitization response at that concentration.[10]

In Vitro Assessment of Hepatotoxicity

Objective: To evaluate the potential of a halogenated alkane to cause liver cell damage in vitro.

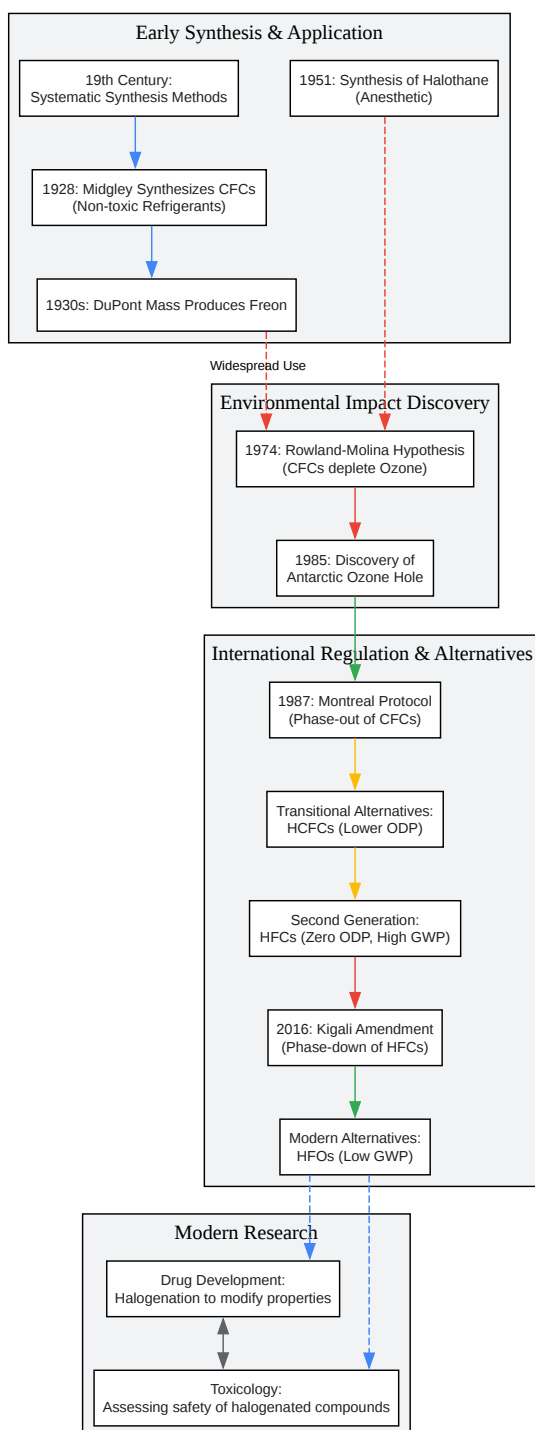
Materials:

- Isolated primary hepatocytes or a suitable liver cell line (e.g., HepG2).
- Cell culture medium and supplements.
- The halogenated alkane to be tested, dissolved in a suitable vehicle.
- Assay kits for measuring cytotoxicity, such as the Lactate Dehydrogenase (LDH) release assay or the MTT assay for cell viability.
- Multi-well cell culture plates.
- Incubator (37°C, 5% CO₂).
- Plate reader for spectrophotometric measurements.

Procedure (using the LDH release assay):

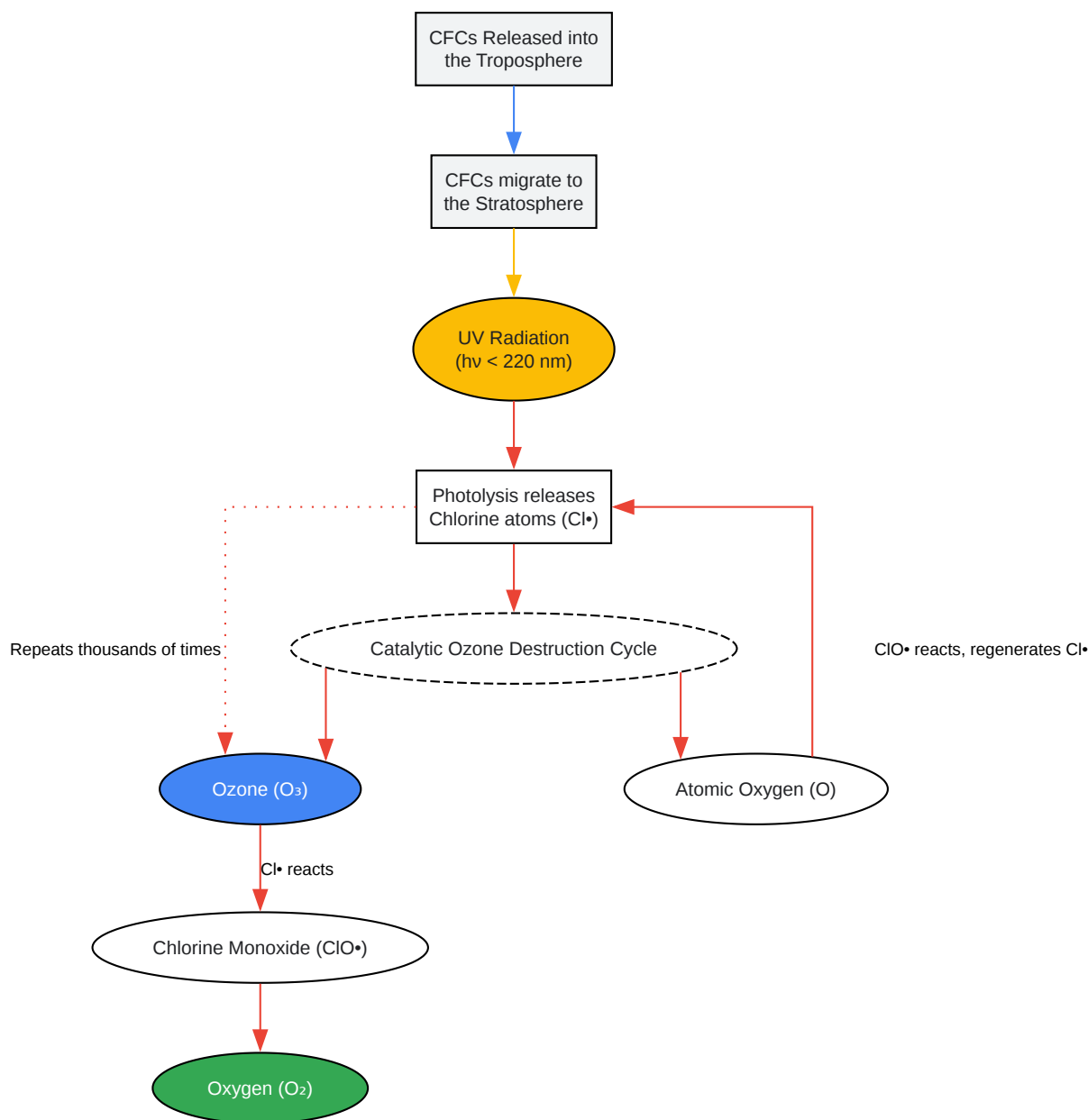
- Seed the hepatocytes in multi-well plates and allow them to attach and form a monolayer.
- Expose the cells to various concentrations of the halogenated alkane for a defined period (e.g., 24 hours).
- After the exposure period, collect the cell culture medium.
- Lyse the remaining cells to measure the intracellular LDH as a control for total LDH.
- Measure the LDH activity in the collected medium and the cell lysate using an LDH assay kit according to the manufacturer's instructions.
- An increase in the amount of LDH released into the medium is indicative of cell membrane damage and cytotoxicity.

Mandatory Visualization



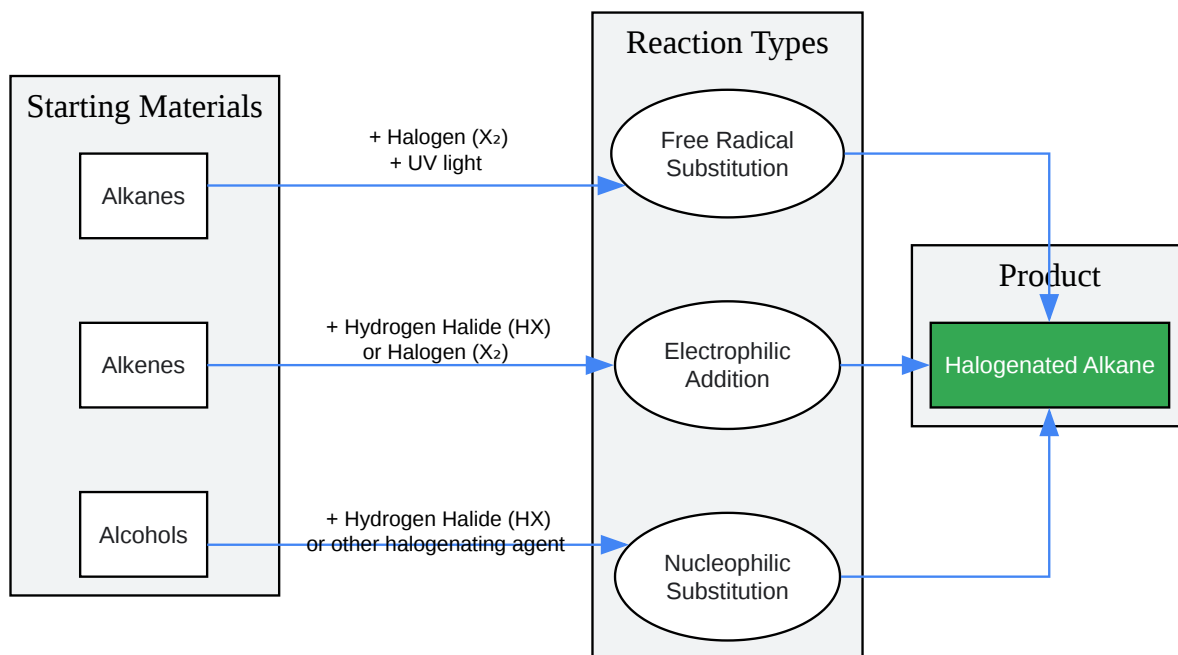
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Caption: Timeline of Halogenated Alkane Research.



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Caption: CFC Pathway to Ozone Depletion.



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Caption: Common Synthesis Routes for Halogenated Alkanes.

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